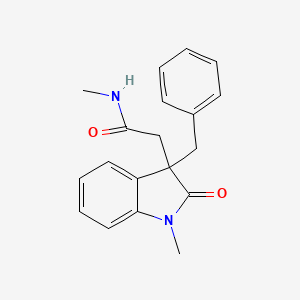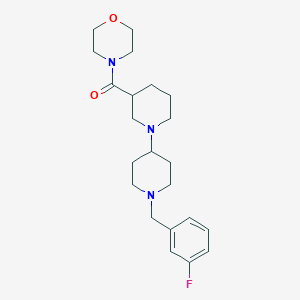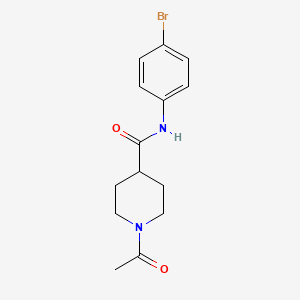![molecular formula C20H19N3O6 B5307136 N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5307136.png)
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as MNA-ALA, is a novel fluorescent probe that has been developed for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection and quantification of ROS in biological systems are essential for understanding their role in disease pathogenesis and for developing effective therapeutic strategies.
作用機序
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a fluorescent probe that reacts with ROS to form a fluorescent product. The mechanism of action involves the oxidation of the nitro group of this compound by ROS to form a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS present in the biological system. The fluorescence emission spectrum of this compound is in the visible range, which makes it suitable for use in fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects
This compound has been shown to detect ROS in various biological systems, including cells, tissues, and whole organisms. The probe has been used to detect ROS in cancer cells, neurons, and cardiovascular tissues. This compound has also been used to detect ROS in zebrafish embryos and Drosophila melanogaster. The probe has been shown to be non-toxic and does not interfere with cellular functions.
実験室実験の利点と制限
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has several advantages over other ROS probes. It is highly selective for ROS and does not react with other biological molecules. The fluorescence emission spectrum of this compound is in the visible range, which makes it suitable for use in fluorescence microscopy and flow cytometry. The probe is non-toxic and does not interfere with cellular functions. However, this compound has some limitations. The yield of the synthesis is low, which makes it expensive to produce. The probe is sensitive to pH and temperature changes, which can affect its fluorescence intensity.
将来の方向性
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has great potential for future research applications. The probe can be used to study the role of ROS in disease pathogenesis and for developing effective therapeutic strategies. Future research can focus on improving the synthesis method to increase the yield and reduce the cost of production. The probe can also be modified to improve its sensitivity and selectivity for specific ROS. In addition, this compound can be used in combination with other probes to study the interaction between ROS and other biological molecules.
合成法
The synthesis of N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine involves the reaction of 4-methylbenzoyl chloride with N-(tert-butoxycarbonyl)-L-alanine followed by the reaction of the resulting N-(4-methylbenzoyl)-L-alanine with 3-nitrophenylacrylic acid. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The yield of the synthesis is around 30%, and the purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has been widely used in scientific research for the detection of ROS in various biological systems. ROS are involved in the pathogenesis of many diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammatory diseases. The detection and quantification of ROS in biological systems are essential for understanding their role in disease pathogenesis and for developing effective therapeutic strategies.
特性
IUPAC Name |
2-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-12-6-8-15(9-7-12)18(24)22-17(19(25)21-13(2)20(26)27)11-14-4-3-5-16(10-14)23(28)29/h3-11,13H,1-2H3,(H,21,25)(H,22,24)(H,26,27)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYLSUWGFTBQS-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5307067.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)
![7-(2,5-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307120.png)

![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
![2-{4-[3-(4-chlorobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5307139.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)
